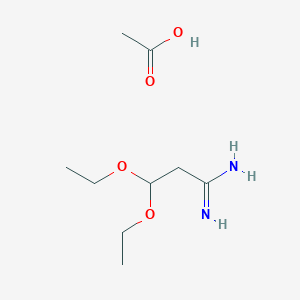

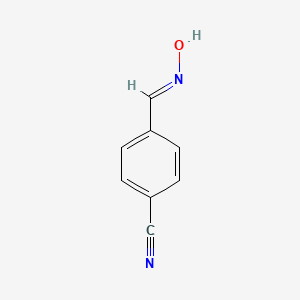

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that belongs to the class of indolizine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Bioreductive Fluorescent Markers for Hypoxic Cells

Compounds with structural similarities to 2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide have been explored for their potential as bioreductive fluorescent markers. These markers can selectively stain hypoxic mammalian cells, making them invaluable in cancer research for identifying tumor microenvironments that are low in oxygen. The study of 2-nitroimidazoles labeled with fluorescent side chains, which share a similar mechanism of action, highlights the utility of these compounds in distinguishing between hypoxic and oxic cells through flow cytometric analysis (Hodgkiss et al., 1992).

Photoluminescent Materials with pH-Responsive Behavior

Another area of interest is the development of photoluminescent materials with unique pH-responsive properties. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit dramatic blue shifts in fluorescence emission when protonated, a property that could be leveraged for pH sensors and other optical applications. These findings underscore the potential of indolizine derivatives in creating materials with tunable optical properties (Outlaw et al., 2016).

Antitumor Activity

Derivatives of indolizine, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds inhibit the proliferation of certain cancer cell lines, demonstrating the therapeutic potential of indolizine derivatives in oncology (Hao et al., 2017).

Fluorophores for Biomedical Applications

The design and synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, represent a significant advancement in the field of fluorescence-based technologies. These compounds, with their desirable optical properties, may serve as prospective fluorescent probes for biomedical applications, highlighting the versatility of indolizine derivatives in creating novel diagnostic tools (Park et al., 2015).

Propiedades

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDOHVGNAQQIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)

![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)

![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)